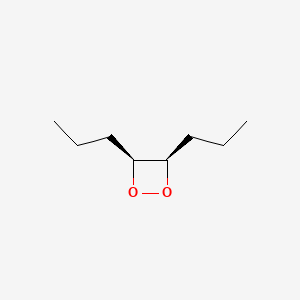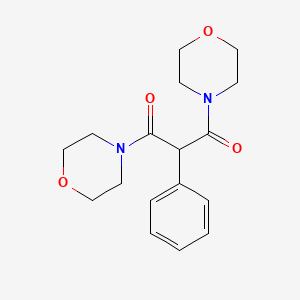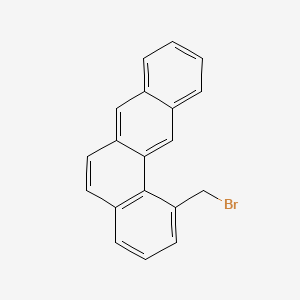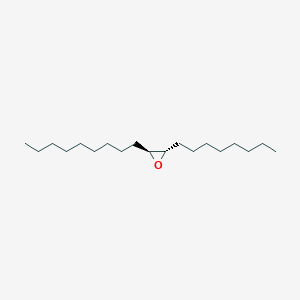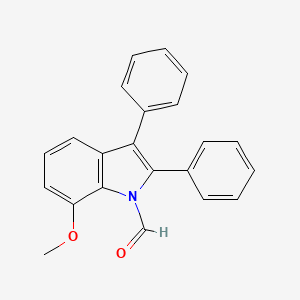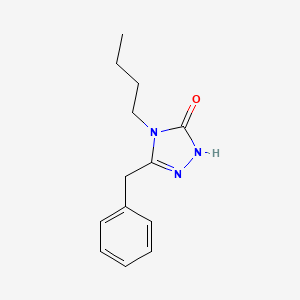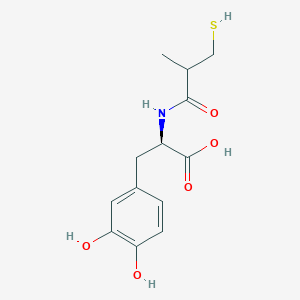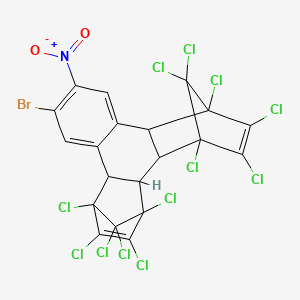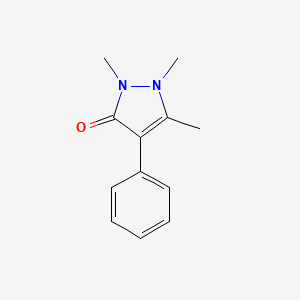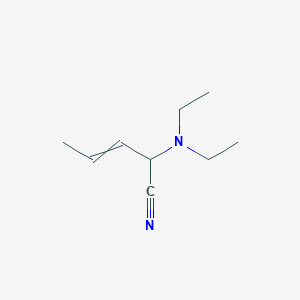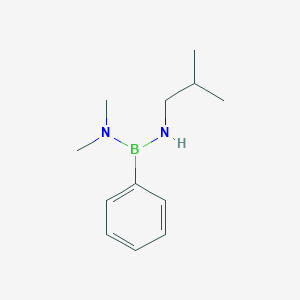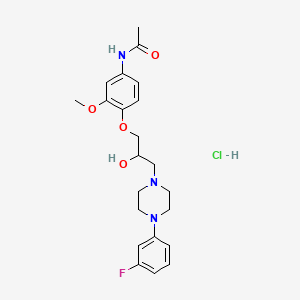
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride likely involves multiple steps, including the formation of the phenoxy and piperazino groups, followed by their coupling. Typical reaction conditions might include:
Reagents: Acetyl chloride, methoxyphenol, fluorophenylpiperazine, and propanol.
Catalysts: Acid or base catalysts to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride could have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Utilizing its unique properties in industrial processes.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to receptors: Modulating biological responses.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA/RNA: Influencing gene expression.
類似化合物との比較
Similar Compounds
- 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-phenylpiperazino)-2-propanol hydrochloride
- 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(4-fluorophenyl)piperazino)-2-propanol hydrochloride
Uniqueness
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride may have unique properties due to the presence of the fluorophenyl group, which could influence its biological activity and chemical reactivity.
特性
CAS番号 |
79403-71-7 |
|---|---|
分子式 |
C22H29ClFN3O4 |
分子量 |
453.9 g/mol |
IUPAC名 |
N-[4-[3-[4-(3-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28FN3O4.ClH/c1-16(27)24-18-6-7-21(22(13-18)29-2)30-15-20(28)14-25-8-10-26(11-9-25)19-5-3-4-17(23)12-19;/h3-7,12-13,20,28H,8-11,14-15H2,1-2H3,(H,24,27);1H |
InChIキー |
SNRTVNQYDGTZJV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)F)O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
